Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with phenoxypropyl groups. One common method involves the use of ethyl piperidine-4-carboxylate as a starting material, which is then reacted with 3-phenoxypropyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Another piperidine derivative with similar synthetic routes and applications.
Ethyl N-Boc-piperidine-4-carboxylate: Used in similar synthetic applications but with different protective groups.
Ethyl 4-piperidinecarboxylate: A simpler piperidine derivative used as a starting material in various syntheses.
Uniqueness
Ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride is unique due to its specific phenoxypropyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-(3-phenoxypropyl)piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-20-17(19)15-9-12-18(13-10-15)11-6-14-21-16-7-4-3-5-8-16;/h3-5,7-8,15H,2,6,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYPSPLWGAONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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